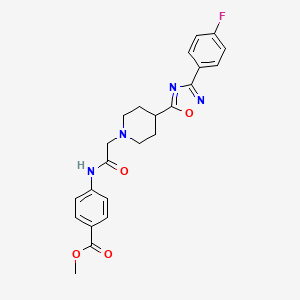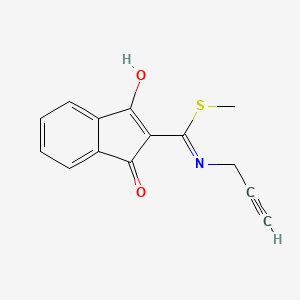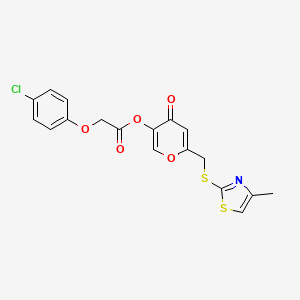
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound characterized by its unique chemical structure, which imparts a variety of potential applications in scientific research, industry, and medicine. The presence of diverse functional groups within the molecule makes it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide typically involves a multi-step organic synthesis approach:
Starting Materials: : The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzenesulfonyl chloride, 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazine, and suitable bases for reactions.
Reaction Steps
Nucleophilic Substitution: : The nucleophilic substitution reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazine in the presence of a base like triethylamine.
Purification: : The crude product is then purified through recrystallization or column chromatography.
Reaction Conditions: : The reactions are carried out under controlled temperatures (generally between 25-80°C) and inert atmosphere conditions to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis may involve:
Optimization of Reaction Conditions: : Using automated reactors and precise temperature control systems to enhance yield and purity.
High-Pressure Reactors: : Utilizing high-pressure reactors for improved reaction rates.
Continuous Flow Synthesis: : Implementing continuous flow synthesis techniques to scale up production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions:
Oxidation: : The dimethylamino group can be oxidized under strong oxidative conditions.
Reduction: : The compound may undergo reduction, particularly at the sulfonamide functional group, using reducing agents like lithium aluminum hydride.
Substitution: : The fluoro group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines, thiols, or alkoxides in the presence of appropriate solvents.
Major Products Formed
Oxidation: : Formation of N-oxide derivatives.
Reduction: : Formation of secondary amines or alcohols depending on the site of reduction.
Substitution: : Derivatives with substituted nucleophiles replacing the fluoro group.
Scientific Research Applications
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide finds applications in various fields:
Chemistry: : Utilized as a reagent in organic synthesis and reaction mechanism studies.
Biology: : Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: : Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: : Employed in the development of novel materials and compounds for industrial processes.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids depending on the application.
Pathways Involved: : Inhibition or activation of enzymatic pathways, binding to receptor sites, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide
N-((4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide
Uniqueness
Structural Distinction: : The pyrrolidinyl group imparts unique chemical properties compared to its piperidinyl and morpholinyl analogs.
Reactivity: : Differences in chemical reactivity and stability due to variations in the substituent groups.
Applications: : Specific applications in research and industry may differ based on the distinct properties of each compound.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6O2S/c1-12-10-13(18)6-7-14(12)27(25,26)19-11-15-20-16(23(2)3)22-17(21-15)24-8-4-5-9-24/h6-7,10,19H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTUPDXISIXNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2997803.png)

![1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one](/img/structure/B2997807.png)




![N-[[3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2997815.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2997818.png)
![[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate](/img/structure/B2997820.png)
![2-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2997821.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2997822.png)

